2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
CAS No.:
Cat. No.: VC15838781
Molecular Formula: C12H21NO4S
Molecular Weight: 275.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4S |
|---|---|
| Molecular Weight | 275.37 g/mol |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid |
| Standard InChI | InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |
| Standard InChI Key | PYGDVCFLHAQPLF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The compound’s backbone consists of a pyrrolidine ring—a five-membered secondary amine—modified at the 1-position with a Boc group and at the 2-position with a methylthio-acetic acid moiety. The Boc group (tert-butoxycarbonyl) acts as a protective moiety for the amine, enabling selective functionalization of other sites during synthesis . The methylthio group (-SCH₃) introduces sulfur-based reactivity, facilitating oxidation to sulfoxides or sulfones, which are critical for modulating electronic and steric properties in drug candidates.
The stereochemistry at the pyrrolidine ring’s 2-position influences molecular conformation and binding interactions. For instance, the (S)-enantiomer of related Boc-protected pyrrolidine acetic acids exhibits distinct biological activity compared to its (R)-counterpart, highlighting the importance of chiral centers in therapeutic applications .
Physicochemical Properties
Key physicochemical parameters include:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) but less so in aqueous solutions due to the hydrophobic Boc group .
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Stability: Stable under inert conditions but susceptible to acidic hydrolysis of the Boc group and oxidative degradation of the methylthio moiety .
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Storage: Recommended storage at 2–8°C in airtight containers to prevent moisture ingress and thermal decomposition .
Synthesis and Manufacturing
Stepwise Synthetic Pathways
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid involves three principal stages:
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Protection of Pyrrolidine Amine:
Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the Boc group, yielding 1-(tert-butoxycarbonyl)pyrrolidine. -
Introduction of Methylthio Group:
The 2-position of the Boc-protected pyrrolidine undergoes nucleophilic substitution with methylthioacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), forming the methylthio-acetic acid side chain. -
Deprotection and Purification:
Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by recrystallization or column chromatography to isolate the final product .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Boc₂O, Et₃N, DCM | 85% | 95% |
| 2 | CH₃SCO₂H, ZnCl₂ | 72% | 90% |
| 3 | HCl/dioxane | 89% | 98% |
Typical reaction conditions and yields for synthesizing 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid .
Challenges in Scalability
Industrial-scale production faces hurdles such as controlling exothermic reactions during Boc protection and minimizing sulfur-containing byproducts. Advances in flow chemistry and catalytic systems have improved yields and reduced waste .
Chemical Reactivity and Modifications
Key Transformations
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Boc Deprotection:
Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the free amine for further coupling reactions. -
Oxidation of Methylthio Group:
Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties and enhancing hydrogen-bonding capacity. -
Amide Bond Formation:
Activation of the carboxylic acid with carbodiimides (e.g., EDC/HOBt) enables conjugation with amines, forming peptidomimetics or enzyme inhibitors .
Structure-Activity Relationships (SAR)
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Boc Group: Enhances solubility and protects the amine during synthetic steps but may sterically hinder target binding .
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Methylthio Group: Increases lipophilicity and serves as a metabolic liability, influencing pharmacokinetics .
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Pyrrolidine Ring: Constrains molecular conformation, promoting selective interactions with chiral biological targets .
Industrial and Research Applications
Medicinal Chemistry
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Intermediate in Peptide Synthesis: Serves as a scaffold for introducing non-natural amino acids into peptides .
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Protease Inhibitor Development: Modifications at the methylthio group yield potent inhibitors of viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) .
Chemical Biology
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Photoaffinity Labeling: Incorporation of diazirine moieties enables mapping enzyme active sites .
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Fluorescent Probes: Attachment of fluorophores (e.g., fluorescein) facilitates cellular uptake studies .
Comparative Analysis with Analogous Compounds
Structural and functional comparisons highlight the unique advantages of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid in drug design .
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